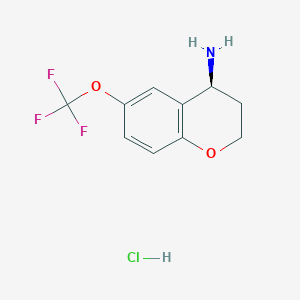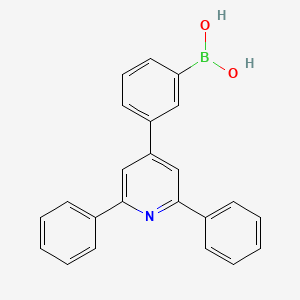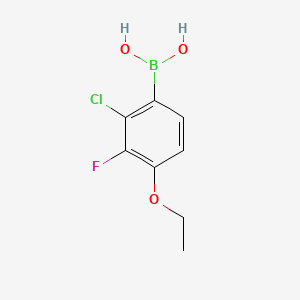
(2-Chloro-4-ethoxy-3-fluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-4-ethoxy-3-fluorophenyl)boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile reactivity and potential applications in various scientific domains. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with chloro, ethoxy, and fluoro groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-ethoxy-3-fluorophenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied for the formation of carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 2-chloro-4-ethoxy-3-fluorophenyl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Chloro-4-ethoxy-3-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Toluene, ethanol, water.
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-Chloro-4-ethoxy-3-fluorophenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors and molecular probes. This compound may be investigated for its ability to interact with specific biological targets, offering insights into enzyme mechanisms and potential therapeutic applications .
Industry: The compound is utilized in the development of advanced materials, including liquid crystals and polymers. Its unique chemical properties make it suitable for applications in electronics, optics, and materials science .
Wirkmechanismus
The mechanism of action of (2-Chloro-4-ethoxy-3-fluorophenyl)boronic acid primarily involves its reactivity as a boronic acid. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The presence of chloro, ethoxy, and fluoro substituents can influence the reactivity and selectivity of the compound in various reactions .
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Fluorophenylboronic acid
- 4-Chloro-2-fluorophenylboronic acid
Comparison: (2-Chloro-4-ethoxy-3-fluorophenyl)boronic acid is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H9BClFO3 |
|---|---|
Molekulargewicht |
218.42 g/mol |
IUPAC-Name |
(2-chloro-4-ethoxy-3-fluorophenyl)boronic acid |
InChI |
InChI=1S/C8H9BClFO3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4,12-13H,2H2,1H3 |
InChI-Schlüssel |
KQCGZLIFRRGZFM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C=C1)OCC)F)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


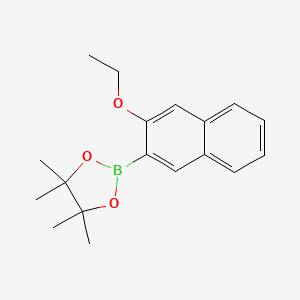
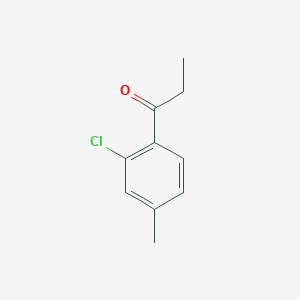
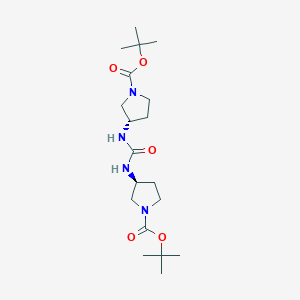


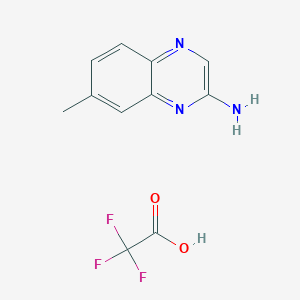
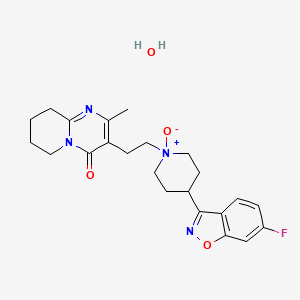

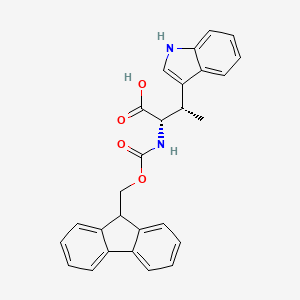


![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14031081.png)
